Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
CAS No.: 56913-55-4
Cat. No.: VC21398197
Molecular Formula: C36H40N2O8
Molecular Weight: 628.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56913-55-4 |
|---|---|
| Molecular Formula | C36H40N2O8 |
| Molecular Weight | 628.7g/mol |
| IUPAC Name | diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3 |
| Standard InChI Key | MYAAGCNPJREQBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C |
Introduction
Structure and Identification
Molecular Characteristics
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is characterized by a biphenyl core with two pyrrole rings attached at the 4 and 4' positions. The molecular formula is C₃₆H₄₀N₂O₈, with a molecular weight of 628.7114 g/mol . The compound features two 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate moieties, each containing two ethyl ester groups, connected through a biphenyl linker. This arrangement creates a symmetrical molecule with a distinctive electronic distribution.
The structural identification of this compound is facilitated by its InChI string: InChI=1/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3 . This string provides a complete representation of the molecular structure, including atom connectivity and stereochemical information.
Physical Properties
The compound exhibits several notable physical characteristics that influence its behavior in various experimental conditions. Table 1 summarizes the key physical properties of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate).
Table 1: Physical Properties of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 628.7114 g/mol | |
| Density | 1.19 g/cm³ | |
| Melting Point | 215-218°C | |
| Boiling Point | 688.4°C at 760 mmHg | |
| Flash Point | 370.1°C | |
| Vapor Pressure | 8.38E-19 mmHg at 25°C |
These physical characteristics indicate that the compound is a solid at room temperature with relatively high thermal stability, as evidenced by its elevated melting and boiling points. The extremely low vapor pressure suggests minimal volatility under standard conditions, which impacts its handling and storage requirements.
Synthetic Methodologies
Classical Synthesis Approaches
The synthesis of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves multiple steps, combining biphenyl formation with pyrrole synthesis. One common approach for constructing the biphenyl core utilizes Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed process facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, creating the essential biphenyl scaffold .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Reactivity and Chemical Properties
Structure-Reactivity Relationships
Ester Functionality
The four ethyl ester groups in Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) represent potential sites for hydrolysis and transesterification reactions. These functional groups can undergo nucleophilic acyl substitution, providing pathways for derivatization and functional group modification. The ester hydrolysis would yield the corresponding tetracarboxylic acid, which could serve as a precursor for various amides and other carboxylic acid derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume